2,3,5,6-Tetrafluoro-D-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

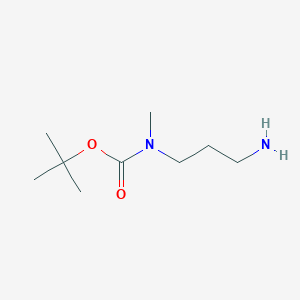

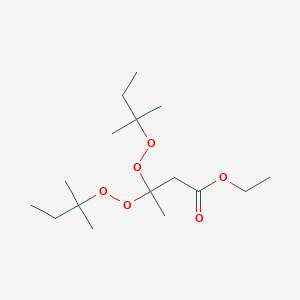

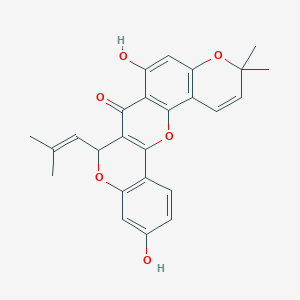

2,3,5,6-Tetrafluoro-D-tyrosine (TFTY) is a fluorinated amino acid that has gained attention as a valuable tool for scientific research. TFTY is structurally similar to tyrosine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. The fluorination of TFTY enhances its properties, making it a useful probe for studying protein structure, function, and interactions.

Wirkmechanismus

2,3,5,6-Tetrafluoro-D-tyrosine works by mimicking the natural amino acid tyrosine and binding to specific sites on proteins. The fluorine atoms on 2,3,5,6-Tetrafluoro-D-tyrosine alter the electronic and steric properties of the molecule, influencing its interactions with other molecules. This allows researchers to investigate the structural and functional changes that occur in proteins upon ligand binding.

Biochemische Und Physiologische Effekte

2,3,5,6-Tetrafluoro-D-tyrosine has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein function in vitro. However, its effects on protein function in vivo are still being investigated.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2,3,5,6-Tetrafluoro-D-tyrosine in lab experiments is its high sensitivity and specificity. It can detect subtle changes in protein conformation and activity, allowing researchers to gain insights into the underlying mechanisms of biological processes. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine is relatively easy to synthesize and incorporate into peptides and proteins.

However, there are also some limitations to using 2,3,5,6-Tetrafluoro-D-tyrosine. Its fluorine atoms can alter the properties of the protein, potentially leading to artifacts in the data. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine can be expensive and time-consuming to synthesize, limiting its use in large-scale studies.

Zukünftige Richtungen

There are many potential future directions for 2,3,5,6-Tetrafluoro-D-tyrosine research. One area of interest is the development of new methods for synthesizing 2,3,5,6-Tetrafluoro-D-tyrosine and other fluorinated amino acids. This could lead to the creation of more diverse and versatile probes for studying protein structure and function.

Another area of research is the application of 2,3,5,6-Tetrafluoro-D-tyrosine in drug discovery and development. Its ability to modulate protein properties could be used to design new drugs with improved efficacy and specificity. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine could be used to study the mechanisms of action of existing drugs, leading to the development of new therapeutic strategies.

Conclusion:

2,3,5,6-Tetrafluoro-D-tyrosine is a promising tool for scientific research, with a wide range of applications in biochemistry, biophysics, and pharmacology. Its unique properties make it a valuable probe for studying protein structure, function, and interactions. Despite some limitations, 2,3,5,6-Tetrafluoro-D-tyrosine has the potential to drive new discoveries in the fields of drug discovery and protein engineering.

Synthesemethoden

2,3,5,6-Tetrafluoro-D-tyrosine can be synthesized using various methods, including enzymatic, chemical, and chemoenzymatic approaches. One of the most common methods is the enzymatic fluorination of L-tyrosine using the enzyme 3,5-difluoro-tyrosine hydroxylase. The resulting product is then converted to 2,3,5,6-Tetrafluoro-D-tyrosine using a chemical deprotection step.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrafluoro-D-tyrosine has a wide range of applications in scientific research, particularly in the fields of biochemistry, biophysics, and pharmacology. It can be used as a fluorescent probe to study protein-protein interactions, protein-ligand binding, and enzyme kinetics. 2,3,5,6-Tetrafluoro-D-tyrosine can also be incorporated into peptides and proteins to modulate their properties, such as stability, solubility, and activity.

Eigenschaften

CAS-Nummer |

157807-83-5 |

|---|---|

Produktname |

2,3,5,6-Tetrafluoro-D-tyrosine |

Molekularformel |

C9H7F4NO3 |

Molekulargewicht |

253.15 g/mol |

IUPAC-Name |

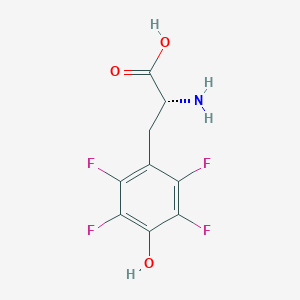

(2R)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m1/s1 |

InChI-Schlüssel |

KFUSMUNGVKVABM-GSVOUGTGSA-N |

Isomerische SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@H](C(=O)O)N |

SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |

Kanonische SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |

Synonyme |

2,3,5,6-F4-Tyr 2,3,5,6-tetrafluorotyrosine 2,3,5,6-tetrafluorotyrosine, (L)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)